Piperidine vs. Pyrrolidine Ring Size: Impact on Calculated Physicochemical Descriptors
The six-membered piperidine ring in the target compound (CAS 1798024-75-5) contrasts with the five-membered pyrrolidine ring in its closest structural analog, 3-((1-((3-fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine (CAS 2034501-50-1). This ring-size difference alters the spatial projection of the pyridazinyloxy group, affecting both the dihedral angle distribution and the electrostatic potential surface around the ether oxygen. While no direct head-to-head biological comparison has been published, the difference in calculated molecular weight (351.4 vs. 337.4 g/mol) and the addition of one methylene unit in the piperidine contribute to distinct lipophilicity (clogP) and polar surface area (tPSA) values that are central to membrane permeability and target binding [1].
| Evidence Dimension | Ring size and molecular weight |
|---|---|
| Target Compound Data | Piperidine (6-membered ring); MW = 351.4 g/mol; MF = C16H18FN3O3S |
| Comparator Or Baseline | Pyrrolidine analog (5-membered ring); MW = 337.4 g/mol; MF = C15H16FN3O3S (CAS 2034501-50-1) |
| Quantified Difference | ΔMW = +14.0 g/mol (one additional CH2); ring-size difference of one methylene unit alters conformational sampling |
| Conditions | Calculated molecular properties; no comparative biological assay data available in public domain |
Why This Matters
For medicinal chemistry campaigns, the piperidine scaffold offers distinct conformational preferences and metabolic stability profiles compared to pyrrolidine, guiding rational selection in structure-activity relationship (SAR) studies.
- [1] ChemSrc. 3-((1-((3-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine, CAS 2034501-50-1. Chemsrc.com, 2025. View Source
